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molecular formula C6H6O2<br>C6H6O2<br>C6H4(OH)2 B1673460 Hydroquinone CAS No. 123-31-9

Hydroquinone

Cat. No. B1673460
M. Wt: 110.11 g/mol
InChI Key: QIGBRXMKCJKVMJ-UHFFFAOYSA-N
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Patent
US04396783

Procedure details

A 10-liter reactor as for the previous Example is charged with 4,255.8 g of phenol, 813 g of water and 42 g of titanium silicalite. As the system has reached its thermal equilibrium, there are added 675.2 g of 60% H2O2. After three hours of reaction there are obtained 250 g of pyrocatechol, 318 g of hydroquinone and 157 g of tarry by-products.
Quantity
255.8 g
Type
reactant
Reaction Step One
Name
Quantity
675.2 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
catalyst
Reaction Step Three
Name
Quantity
813 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:8]O>[Ti].O>[C:1]1([C:6](=[CH:5][CH:4]=[CH:3][CH:2]=1)[OH:8])[OH:7].[C:1]1([CH:6]=[CH:5][C:4]([OH:8])=[CH:3][CH:2]=1)[OH:7]

Inputs

Step One
Name
Quantity
255.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
675.2 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
42 g
Type
catalyst
Smiles
[Ti]
Step Four
Name
Quantity
813 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After three hours of reaction
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
C=1(O)C(O)=CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 250 g
Name
Type
product
Smiles
C1(O)=CC=C(O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 318 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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